4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is an organic compound that features both acetylamino and bromo substituents on a phenyl ring, along with a propoxy group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can be achieved through a multi-step process involving the following key reactions:
Bromination: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using 3-bromopropanol and a base such as potassium carbonate.
Sulfonation: The final step involves the sulfonation of the phenyl ring using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the bromo and propoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate
- 4-(Acetylamino)phenyl 4-chloro-3-propoxybenzenesulfonate
- 4-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate
Uniqueness
4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both bromo and propoxy groups allows for versatile chemical modifications and potential interactions with a wide range of molecular targets.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-bromo-3-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-3-10-23-17-11-15(8-9-16(17)18)25(21,22)24-14-6-4-13(5-7-14)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZDHGHVDYBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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